2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-one is a useful research compound. Its molecular formula is C21H20N6O3S and its molecular weight is 436.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-1-{4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure
The compound features a benzoxazole moiety linked to a piperazine ring and an oxadiazole derivative. This unique structural arrangement is believed to contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing the benzoxazole structure often exhibit antimicrobial properties. A study on related benzoxazole derivatives demonstrated varying degrees of activity against bacterial strains such as Bacillus subtilis and Escherichia coli. The minimal inhibitory concentrations (MIC) for active derivatives were reported, suggesting that modifications in the structure can enhance antimicrobial efficacy .
Compound | MIC (µg/mL) | Activity |
---|---|---|
Benzoxazole Derivative 1 | 50 | Active against E. coli |
Benzoxazole Derivative 2 | 25 | Active against B. subtilis |
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has been evaluated through in vitro assays targeting cyclooxygenase (COX) enzymes. For instance, certain derivatives showed selective inhibition of COX-2 with IC50 values ranging from 4.83 µM to 6.70 µM. This suggests that the compound may modulate inflammatory pathways effectively .
Compound | COX Inhibition (%) at 10 µM | IC50 (µM) |
---|---|---|
Compound A | 63.67 | 4.83 |
Compound B | 61.89 | 5.10 |
Compound C | 45.65 | 6.70 |
Anticancer Activity
The anticancer properties of benzoxazole derivatives have also been investigated. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival . The presence of multiple functional groups enhances their interaction with biological targets.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit enzymes like COX, thereby reducing inflammatory mediators.
- Interaction with Receptors : It may bind to specific receptors involved in cell signaling pathways, affecting cellular responses.
- Antioxidant Activity : Some studies indicate that similar compounds exhibit antioxidant properties, which can protect cells from oxidative stress .
Case Studies
Several case studies have highlighted the efficacy of benzoxazole derivatives in preclinical models:
- Study on COX Inhibition : A study found that specific derivatives exhibited significant COX-2 inhibition compared to standard anti-inflammatory drugs like ibuprofen .
- Antimicrobial Screening : Another investigation into the antimicrobial activity of various benzoxazole derivatives revealed promising results against both Gram-positive and Gram-negative bacteria .
Propiedades
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3S/c1-14-23-20(25-30-14)15-6-7-18(22-12-15)26-8-10-27(11-9-26)19(28)13-31-21-24-16-4-2-3-5-17(16)29-21/h2-7,12H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMAGIXDQQOETF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)CSC4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.